3,4-Dichlorobiphenyl
Overview
Description
3,4-Dichlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic compounds. These compounds consist of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This compound, specifically, has chlorine atoms at the 3rd and 4th positions on the biphenyl structure. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .
Mechanism of Action
Target of Action
3,4-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) and estrogen receptor . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . The estrogen receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve several steps. The compound is metabolized by biphenyl 2,3-dioxygenase, leading to the formation of cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl . This intermediate can then be further metabolized, leading to the formation of various metabolites .
Pharmacokinetics
Like other pcbs, it is known to be lipophilic and to bioaccumulate in the body . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are likely to be influenced by its lipophilicity, leading to high persistence in the body and the environment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific cell type and exposure level. Chronic exposure to PCBs, including this compound, can result in symptoms such as abdominal pain, nausea, vomiting, diarrhea, headache, dizziness, depression, nervousness, dermal and ocular lesions, fatigue, irregular menstrual cycles, and a lowered immune response . At the cellular level, exposure to certain PCBs has been shown to increase dendritic arborization in vitro .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its action can be influenced by factors such as temperature, pH, and the presence of other contaminants . Furthermore, its production as a byproduct of industrial processes means that it is often found in specific environmental contexts, which can influence its distribution and effects .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorobiphenyl interacts with various biomolecules in the body. It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation , suggesting interactions with proteins and enzymes involved in these processes.
Cellular Effects
This compound can have significant effects on cellular processes. It is known to accumulate in cellular membranes , potentially disrupting their function
Molecular Mechanism
It is known to be metabolized through the meta-cleavage pathway by oxidation of the 3′-ring with subsequent rupture and hydrolysis to form 4-chlorobenzoate (4-CBa), which is metabolized through 4-chlorocatechol (4-CC) by the meta-fission pathway .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to rapidly eliminate from lung, serum, and liver with half-lives of 1.9, 1.8, and 2.1 hours, respectively
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned earlier, it is metabolized through the meta-cleavage pathway to form 4-chlorobenzoate, which is further metabolized through the meta-fission pathway
Transport and Distribution
This compound is known to accumulate in cellular membranes , suggesting that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its lipophilic nature and its known accumulation in cellular membranes , it is likely to be found in lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobiphenyl can be synthesized through several methods. One common method involves the chlorination of biphenyl using chlorine gas in the presence of a catalyst. Another method includes the Ullmann reaction, where biphenyl is reacted with a chlorinating agent such as copper chloride under high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of biphenyl. This process involves passing chlorine gas through a solution of biphenyl in a suitable solvent, typically in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be replaced by other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of polychlorinated biphenyls.
Medicine: Studies on its toxicological effects contribute to understanding the health impacts of polychlorinated biphenyl exposure.
Industry: It is used in the development of materials with specific insulating properties
Comparison with Similar Compounds
- 2,4-Dichlorobiphenyl
- 3,3’-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
- 2,4,5-Trichlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,4,5,2’,5’-Pentachlorobiphenyl
Comparison: 3,4-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles. For instance, 2,4-Dichlorobiphenyl might have different reactivity in substitution reactions due to the position of chlorine atoms .
Properties
IUPAC Name |
1,2-dichloro-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQUYZPMWMLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073310 | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-92-7 | |
Record name | PCB 12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2974-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-dichloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSW7P9K6HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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